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For Researchers, Scientists, and Drug Development Professionals

Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of

individual molecules in real-time, providing unprecedented insights into complex biological

processes. The choice of fluorescent probe is critical for the success of SMT experiments, with

photostability, brightness, and minimal blinking being paramount. Cy3.5, a member of the

cyanine dye family, has emerged as a valuable fluorophore for these demanding applications.

This document provides detailed application notes and protocols for the use of Cy3.5 in single-

molecule tracking experiments, aimed at researchers, scientists, and drug development

professionals.

Photophysical Properties of Cy3.5
Cy3.5 exhibits spectral properties that make it well-suited for single-molecule imaging. Its

excitation and emission maxima are situated between those of Cy3 and Cy5, offering a distinct

spectral window. A summary of its key photophysical properties is presented in the table below.
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Property Value Reference

Excitation Maximum (λ_max,

abs)
~581 nm [1]

Emission Maximum (λ_max,

em)
~594 nm [1]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [1]

Quantum Yield (Φ) ~0.15 [2]

Mean Photobleaching Time (in

vitro, with FRET partner Cy5.5)
9.3 ± 0.7 min [3]

Blinking (in vitro, 100ms/frame)
~96% of trajectories show no

blinking
[3]

Note: Photophysical properties can be influenced by the local environment, conjugation to

biomolecules, and imaging buffer composition.

Applications in Single-Molecule Tracking
Cy3.5 is a versatile dye for SMT and can be used in a variety of biological contexts. Its

brightness and relatively high photostability allow for the tracking of single molecules over

extended periods, enabling the detailed characterization of their dynamics.

One notable application is in the study of membrane protein dynamics. For instance, the

diffusion of receptors, ion channels, and other membrane-associated proteins can be tracked

by labeling them with Cy3.5. This can reveal information about their mobility, confinement

within specific membrane domains, and interactions with other molecules. While direct tracking

of signaling pathways with Cy3.5 is less commonly cited than its use in FRET to study

conformational changes, the principles of SMT with Cy3.5 can be applied to any system where

a protein or molecule of interest can be specifically labeled.

Experimental Protocols
I. Labeling of Proteins with Cy3.5 for Single-Molecule
Tracking
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This protocol describes the labeling of a protein with a single cysteine residue using a

maleimide-functionalized Cy3.5 dye.

Materials:

Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., PBS, pH

7.2-7.5)

Cy3.5-maleimide dye

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Tris(2-carboxyethyl)phosphine (TCEP)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Labeling Buffer: Phosphate buffer (50 mM, pH 7.0) with 150 mM NaCl and 1 mM EDTA.

Procedure:

Protein Preparation:

Dissolve the purified protein in labeling buffer to a final concentration of 1-10 mg/mL.

If the cysteine residue is oxidized, reduce it by adding a 10-fold molar excess of TCEP and

incubating for 30 minutes at room temperature.

Dye Preparation:

Dissolve the Cy3.5-maleimide dye in a small amount of DMF or DMSO to create a 10 mM

stock solution.

Labeling Reaction:

Add a 10-20 fold molar excess of the Cy3.5-maleimide stock solution to the protein

solution. The optimal ratio may need to be determined empirically.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the

dark.

Removal of Unconjugated Dye:

Separate the labeled protein from the free dye using a size-exclusion chromatography

column pre-equilibrated with a suitable storage buffer (e.g., PBS).

Determination of Labeling Efficiency:

Measure the absorbance of the labeled protein at 280 nm (for the protein) and 581 nm (for

Cy3.5).

Calculate the degree of labeling (DOL) using the following formula: DOL = (A_581 / ε_dye)

/ ((A_280 - (A_581 * CF)) / ε_protein) where:

A_581 and A_280 are the absorbances at 581 nm and 280 nm.

ε_dye is the molar extinction coefficient of Cy3.5 (~150,000 cm⁻¹M⁻¹).

ε_protein is the molar extinction coefficient of the protein.

CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the

dye manufacturer).

II. Single-Molecule Imaging using Total Internal
Reflection Fluorescence (TIRF) Microscopy
This protocol outlines the general steps for imaging Cy3.5-labeled molecules on the surface of

a glass coverslip or on the plasma membrane of live cells.

Materials:

TIRF microscope equipped with a ~561 nm laser for excitation.

High numerical aperture (NA ≥ 1.45) objective lens.

EMCCD or sCMOS camera for sensitive detection.
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Imaging Buffer: A buffer compatible with the biological sample (e.g., PBS for in vitro

experiments, or cell culture medium for live cells). For enhanced photostability, an oxygen

scavenging system can be added.

Oxygen Scavenging System (optional, but recommended):

Glucose oxidase (0.5 mg/mL)

Catalase (0.04 mg/mL)

β-D-glucose (10 mM)

Trolox (1-2 mM) to reduce blinking.[4][5]

Procedure:

Sample Preparation:

For in vitro tracking, immobilize the Cy3.5-labeled molecules on a clean glass coverslip.

This can be achieved through various surface chemistry techniques (e.g., biotin-

streptavidin interaction).

For live-cell imaging, seed the cells on a coverslip and allow them to adhere. If labeling

surface proteins, the labeling step can be performed directly on the cells.

Microscope Setup:

Align the TIRF microscope to achieve total internal reflection, ensuring that only a thin

layer (~100 nm) of the sample near the coverslip is illuminated. This minimizes

background fluorescence.

Image Acquisition:

Excite the Cy3.5 fluorophores using the 561 nm laser. Use a low laser power to minimize

photobleaching (e.g., 0.1-1 kW/cm²).

Acquire a time-lapse series of images using the EMCCD or sCMOS camera. The

exposure time should be optimized to achieve a good signal-to-noise ratio while capturing
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the dynamics of interest (typically 10-100 ms).

Acquire a sufficient number of frames to track the molecules over a meaningful duration.

Data Analysis Workflow
The analysis of single-molecule tracking data involves several key steps to extract quantitative

information about molecular motion.

1. Localization:

The first step is to precisely determine the position of each fluorescent spot in every frame of

the image series. This is typically done by fitting a 2D Gaussian function to the intensity

profile of each spot.[6]

2. Tracking:

Once the positions are localized, the next step is to connect the positions of the same

molecule across consecutive frames to reconstruct its trajectory. This is often achieved using

algorithms that minimize the total displacement of all particles between frames, such as the

linear assignment problem (LAP).[7]

3. Analysis of Trajectories:

From the reconstructed trajectories, various parameters can be calculated to characterize

the motion of the molecules:

Mean Squared Displacement (MSD): The MSD is a measure of the average distance a

molecule travels over time. The shape of the MSD plot can reveal the type of motion (e.g.,

free diffusion, confined diffusion, or directed motion).[8]

Diffusion Coefficient (D): For freely diffusing molecules, the diffusion coefficient can be

calculated from the initial slope of the MSD plot.

Confinement Analysis: For molecules that are restricted to a specific area, the size of the

confinement zone can be determined.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1358935/full
https://cs371.stanford.edu/cs371_2017/2017_papers/robust_single_particule_tracking.pdf
https://www.mdpi.com/1422-0067/25/16/8660
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1495360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Experimental Workflow for Single-Molecule Tracking

Sample Preparation

Microscopy

Data Analysis

Protein Labeling with Cy3.5

Surface Functionalization

In Vitro

Live Cell Seeding

Live Cell

TIRF Microscopy Setup

Image Acquisition

Single-Molecule Localization

Trajectory Reconstruction

MSD and Diffusion Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1495360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflow for a single-molecule tracking experiment using Cy3.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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